molecular formula C16H21NO4 B1177147 CpxR protein CAS No. 153554-07-5

CpxR protein

Cat. No.: B1177147
CAS No.: 153554-07-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The CpxR protein is a key response regulator in the CpxRA two-component system, a vital signal transduction pathway in Gram-negative bacteria for managing envelope stress . This system allows bacteria to adapt to various adverse conditions, including pH shifts, osmotic stress, and the presence of misfolded proteins in the periplasm . Upon activation by phosphorylation, often via the sensor kinase CpxA, CpxR functions as a transcription factor that binds to specific promoter regions to modulate the expression of numerous genes within the Cpx regulon . Research into CpxR is crucial for understanding bacterial pathogenesis and survival mechanisms. It directly regulates genes involved in virulence, biofilm formation, and pilus assembly . Furthermore, the Cpx system plays a significant role in intrinsic antibiotic resistance by upregulating the expression of multidrug efflux pumps, such as AcrAB-TolC, and by interacting with the mar multidrug resistance cascade . Studies have also shown its involvement in bacterial resistance to antimicrobial peptides (CAMPs) . This recombinant this compound, produced in E. coli, is an essential tool for in vitro studies aimed at deciphering the complex regulatory networks that control bacterial stress response, the development of biofilms, and mechanisms of drug resistance . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

153554-07-5

Molecular Formula

C16H21NO4

Synonyms

CpxR protein

Origin of Product

United States

Scientific Research Applications

Role in Bacterial Stress Responses

CpxR is instrumental in regulating bacterial responses to environmental stresses. For instance, it has been shown to mediate cold stress resistance in Actinobacillus pleuropneumoniae. The CpxA/CpxR system enhances the expression of the cold stress gene cspC, which is vital for the bacterium's survival under low-temperature conditions. Mutants lacking this gene exhibit impaired growth under cold stress, highlighting the importance of CpxR in environmental adaptability .

Regulation of Virulence Factors

CpxR significantly influences the virulence of pathogenic bacteria. In Yersinia pestis, phosphorylation of CpxR (CpxR∼P) is necessary for its binding to the promoter region of the rovA gene, which is involved in virulence. This interaction inhibits transcription of rovA, demonstrating how CpxR modulates virulence factor production in response to internal and external signals . Similarly, in Actinobacillus pleuropneumoniae, CpxR has been identified as a key regulator of capsule export, which is critical for bacterial survival within host environments .

Antimicrobial Resistance Mechanisms

CpxR is also implicated in multidrug resistance (MDR) mechanisms. In Escherichia coli, overproduction of CpxR enhances resistance to β-lactam antibiotics by repressing genes that facilitate drug uptake . The ability of CpxR to bind directly to promoter regions of genes associated with antibiotic resistance underscores its potential as a target for developing novel antimicrobial strategies .

Biotechnological Applications

In biotechnology, CpxR's regulatory functions can be harnessed for metabolic engineering. For example, studies have shown that manipulating the expression of CpxR can enhance the production of prodigiosin, a red pigment with antimicrobial properties, in Serratia marcescens. By relieving temperature constraints on CpxR activity, researchers achieved improved yields of this compound . This application illustrates how understanding CpxR's regulatory mechanisms can lead to advancements in microbial production systems.

Impact on Protein Folding and Quality Control

CpxR is involved in regulating proteins essential for cell envelope integrity and protein folding. It controls the expression of genes encoding disulfide bond formation proteins and proteases such as DegP. Activation of the Cpx pathway leads to increased transcription of these genes, thereby enhancing protein quality control within bacterial cells . This regulatory role is critical for maintaining cellular homeostasis and function under stress conditions.

Case Study 1: Cold Stress Response

  • Organism : Actinobacillus pleuropneumoniae
  • Findings : The CpxA/CpxR system upregulates cspC expression under cold stress.
  • Methodology : Electrophoretic mobility shift assays demonstrated specific binding of CpxR to the cspC promoter region .

Case Study 2: Virulence Regulation

  • Organism : Yersinia pestis
  • Findings : Phosphorylated CpxR inhibits rovA transcription.
  • Methodology : Nuclease protection assays were used to map binding sites .

Case Study 3: Prodigiosin Production

  • Organism : Serratia marcescens
  • Findings : Enhanced prodigiosin yield through manipulation of CpxR activity.
  • Methodology : Quantitative real-time PCR analyzed transcription levels of the pig gene cluster .

Comparison with Similar Compounds

CpxAR vs. RpoE (σᴱ) Pathway

Both systems respond to envelope stress but differ in scope and mechanism:

  • CpxAR : Primarily senses inner membrane and periplasmic stress (e.g., misfolded proteins, pH changes). It activates genes for protein folding/degradation (e.g., degP, spy) and represses β-barrel outer membrane proteins (OMPs) like OmpF .
  • RpoE : Responds to outer membrane stress (e.g., LPS defects). It upregulates OMP biogenesis (e.g., ompC) and chaperones (e.g., skp) .
  • Interplay : CpxAR antagonizes RpoE by repressing σᴱ-dependent OMPs and skp, creating a regulatory balance between inner and outer membrane homeostasis .

Table 1: Functional Overlap and Divergence Between CpxAR and RpoE

Feature CpxAR System RpoE System
Stress Signal Inner membrane/periplasmic defects Outer membrane/LPS disruption
Key Targets degP, spy, ompF (repression) ompC, skp, LPS biosynthesis genes
Regulatory Crosstalk Represses σᴱ-dependent genes Activated independently of CpxAR
Role in Virulence Modulates adhesion, invasion, T6SS Essential for LPS integrity

CpxAR vs. EnvZ/OmpR

  • EnvZ/OmpR : Primarily regulates osmotic stress responses by controlling porin expression (e.g., ompF vs. ompC). OmpR-P directly represses ompF under high osmolarity .
  • CpxAR : Indirectly modulates porins (e.g., represses ompF via MarA/SoxS downregulation) and influences antibiotic resistance through efflux pumps (e.g., AcrAB-TolC) .
  • Cross-Regulation: EnvZ mutants can phosphorylate non-cognate regulators like CpxR, suggesting overlapping kinase activities .

Table 2: Porin Regulation by CpxAR and EnvZ/OmpR

System Porin Regulation Mechanism Antibiotic Resistance Impact
EnvZ/OmpR ompF↓, ompC Direct OmpR-P binding to promoters Alters membrane permeability
CpxAR ompF↓, ompD Indirect via MarA/SoxS repression Reduces influx, synergizes with efflux pumps

CpxAR vs. PhoP/PhoQ

  • PhoP/PhoQ : Activates Mg²⁺ uptake and virulence genes in response to low Mg²⁺ or acidic pH.
  • CpxAR : Activates under alkaline pH and misfolded protein stress. CpxR represses its own expression at pH 8.5, contrasting with PhoP’s acid-induced activation .

Unique Features of CpxR Across Bacterial Species

Pathogen-Specific Roles

  • Salmonella enterica : CpxR regulates apoptosis in host cells by controlling YccA (a BI-1 homolog) and chemotaxis genes. Gastrointestinal pathovars lack CpxR binding sites in yccA, disabling anti-apoptotic functions .
  • Escherichia coli: CpxR-P directly binds promoters of acrD and mdtA efflux pumps, enhancing aminoglycoside/β-lactam resistance. It also modulates Type 1 fimbriae and T6SS2-mediated interbacterial competition .
  • Actinobacillus pleuropneumoniae: CpxAR is essential for cold adaptation by upregulating cold shock protein cspC .

Mechanistic Divergence

  • Phosphorylation Dynamics : In D. dadantii, cpxA deletion leads to 41% CpxR-P, constitutively activating virulence genes . In contrast, E. coli CpxR requires acetyl phosphate for phosphorylation under stress .
  • Toxin-Antitoxin Systems : CpxR activates Type II TA systems (e.g., hha-tomB) in Salmonella during chlorhexidine stress, unlike OmpR .

Controversies and Unresolved Questions

  • Antibiotic Resistance: cpxR deletion in Salmonella reduces aminoglycoside MICs 2–4-fold , but cpxA mutants (via CpxR-P accumulation) increase resistance . This duality complicates therapeutic targeting.
  • Direct vs. Indirect Regulation: CpxR directly binds hcp2B (T6SS2) in E. coli but indirectly regulates serS via unknown intermediates .

Q & A

Q. What experimental approaches are used to confirm CpxR’s direct regulatory role in gene transcription?

To validate CpxR’s direct binding to target promoters, researchers employ lacZ reporter gene assays and DNase I footprinting . For example, a 403-bp promoter region of blaKPC was fused to lacZ in E. coli DH5αΔcpxR to demonstrate that CpxR enhances transcription via β-galactosidase activity quantification . DNase I footprinting further identifies binding motifs (e.g., tandem GTAAA repeats with a 5-bp spacer) by observing protected DNA regions when incubated with phosphorylated CpxR (CpxR~P) .

Q. How is CpxR protein purified and structurally characterized for functional studies?

CpxR is cloned into vectors like pET-15b, expressed in E. coli BL21(DE3) via IPTG induction, and purified using nickel affinity chromatography and fast protein liquid chromatography (FPLC) . Structural analysis involves circular dichroism (CD) spectroscopy to assess secondary structures and SWISS-MODEL predictions for homology modeling. Thermal stability assays confirm suitability for crystallization .

Q. What is the canonical DNA recognition motif for CpxR?

The 15-bp consensus motif consists of two tandem "GTAAA" sequences separated by a 5-bp linker, identified through genome-wide profiling and weighted matrix scoring in E. coli and Salmonella . Deviations from this motif (e.g., altered spacing or orientation) are linked to non-canonical regulatory effects .

Advanced Research Questions

Q. How do phosphorylation dynamics of CpxR influence its regulatory activity in vivo?

Phos-Tag™ acrylamide gels resolve phosphorylated (CpxR~P) and unphosphorylated CpxR. In D. dadantii, 41% of CpxR is phosphorylated in cpxA mutants, activating stress-response genes. Complementation with wild-type cpxA restores basal phosphorylation (~11%), confirming CpxA’s role in dephosphorylation . Mutations like K219Q disrupt DNA binding, reducing antibiotic resistance by destabilizing CpxR’s conformation .

Q. How does CpxR interact with other regulators (e.g., OmpR) to balance virulence and stress responses?

In E. coli, CpxR represses csgD (curli biosynthesis) by competing with OmpR for overlapping promoter sites. High osmolarity activates CpxR~P, which binds the csgD promoter at three sites, while OmpR activation requires low osmolarity. This antagonism fine-tunes biofilm formation vs. stress adaptation .

Q. What strategies resolve contradictions in CpxR’s role as an activator vs. repressor?

Context-dependent effects arise from:

  • Strain-specific regulons : S. Typhimurium CpxR represses hilA (virulence) but activates cpxP (stress response) .
  • Environmental signals : In Serratia marcescens, CpxA deletion upregulates prodigiosin biosynthesis, whereas CpxR~P typically represses it under envelope stress .
  • Cross-talk with other systems : Rcs and H-NS modulate CpxR activity in osmolarity responses .

Q. How can computational models predict CpxR’s regulatory network?

Weighted matrices derived from ChIP-exo and transcriptomic data identify direct targets (e.g., cpxP, degP). Indirect targets are inferred via co-expression networks (e.g., 357 genes in ethanol-stressed E. coli) . In silico docking and molecular dynamics simulate residue-specific interactions (e.g., Lys219’s role in DNA binding) .

Methodological Considerations

Q. What controls are critical when using lacZ fusions to study CpxR activity?

  • Include promoterless lacZ andpositive controls (e.g., cpxP-lacZ).
  • Use heterologous systems (e.g., E. coli ΔcpxR) to isolate CpxR effects from host regulators .
  • Validate with complementation assays (e.g., restoring cpxR in knockouts) .

Q. How to differentiate CpxR~P-specific effects in phosphorylation studies?

  • Phos-Tag™ gels with Mn²⁺ selectively retard CpxR~P migration.
  • Compare wild-type vs. phosphatase-deficient mutants (e.g., cpxA null) to assess phosphodonor sources .

Data Interpretation Challenges

Q. Why might CpxR exhibit opposing regulatory effects on homologous genes across species?

Divergent binding site architectures (e.g., non-canonical spacing in S. Typhimurium) and lineage-specific co-regulators (e.g., RstA in E. coli) alter transcriptional outputs. Phylogenetic analysis of CpxR sequences reveals four clades with distinct regulatory networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.